molecular formula C11H15N3O2 B1390736 4-Morpholinobenzohydrazide CAS No. 1135282-82-4

4-Morpholinobenzohydrazide

Cat. No.: B1390736
CAS No.: 1135282-82-4
M. Wt: 221.26 g/mol
InChI Key: DKYRBPURDTXBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinobenzohydrazide is an organic compound with the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol It is characterized by the presence of a morpholine ring attached to a benzenecarbohydrazide moiety

Preparation Methods

The synthesis of 4-Morpholinobenzohydrazide typically involves the reaction of 4-nitrobenzoyl chloride with morpholine, followed by reduction and subsequent reaction with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

4-Morpholinobenzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Morpholinobenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

4-Morpholinobenzohydrazide can be compared with other similar compounds, such as:

    4-Morpholinobenzaldehyde: Similar in structure but lacks the hydrazide group, leading to different reactivity and applications.

    4-Morpholinobenzoic acid: Contains a carboxylic acid group instead of the hydrazide, resulting in distinct chemical properties and uses.

    4-Morpholinobenzonitrile:

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

4-morpholin-4-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-13-11(15)9-1-3-10(4-2-9)14-5-7-16-8-6-14/h1-4H,5-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYRBPURDTXBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281556
Record name 4-(4-Morpholinyl)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135282-82-4
Record name 4-(4-Morpholinyl)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Morpholinyl)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinobenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-Morpholinobenzohydrazide
Reactant of Route 3
Reactant of Route 3
4-Morpholinobenzohydrazide
Reactant of Route 4
Reactant of Route 4
4-Morpholinobenzohydrazide
Reactant of Route 5
Reactant of Route 5
4-Morpholinobenzohydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Morpholinobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.